2-Naphthalenol, methanesulfonate
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Overview
Description
2-Naphthalenol, methanesulfonate is a chemical compound derived from 2-naphthol, also known as beta-naphthol. It is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH. This compound is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .
Preparation Methods
The preparation of 2-Naphthalenol, methanesulfonate typically involves the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The process can be summarized as follows :
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Sulfonation of Naphthalene: : [ \text{C}{10}\text{H}{8} + \text{H}{2}\text{SO}{4} \rightarrow \text{C}{10}\text{H}{7}\text{SO}{3}\text{H} + \text{H}{2}\text{O} ]
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Cleavage of Sulfonic Acid Group: : [ \text{C}{10}\text{H}{7}(\text{SO}{3}\text{H}) + 3\text{NaOH} \rightarrow \text{C}{10}\text{H}{7}\text{ONa} + \text{Na}{2}\text{SO}{3} + 2\text{H}{2}\text{O} ]
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Neutralization: : [ \text{C}{10}\text{H}{7}\text{ONa} + \text{HCl} \rightarrow \text{C}{10}\text{H}{7}\text{OH} + \text{NaCl} ]
Chemical Reactions Analysis
2-Naphthalenol, methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
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Oxidation
- Oxidation of 2-naphthol can lead to the formation of naphthoquinones.
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Reduction
- Reduction reactions can convert 2-naphthol to dihydronaphthalenes.
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Substitution
- Substitution reactions, such as the Bucherer reaction, where 2-naphthol reacts with ammonium sulfite to form 2-aminonaphthalene.
Scientific Research Applications
2-Naphthalenol, methanesulfonate has a wide range of scientific research applications :
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Chemistry
- Used as an intermediate in the synthesis of dyes, such as Sudan dyes.
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Biology
- Employed in the study of enzyme reactions and as a fluorescent probe.
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Medicine
- Investigated for its potential use in anticancer therapies due to its ability to act as an alkylating agent.
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Industry
- Utilized in the production of antioxidants, rubber chemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate esters of dihydric and polyhydric alcohols undergo fission of their alkyl-oxygen bonds, allowing them to react within the intracellular milieu. This reaction can lead to the alkylation of DNA, which is particularly useful in anticancer therapies .
Comparison with Similar Compounds
2-Naphthalenol, methanesulfonate can be compared with other similar compounds, such as 1-naphthol and other naphthalene derivatives :
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1-Naphthol
- Similar structure but differs in the position of the hydroxyl group.
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Naphthalene Derivatives
- Includes compounds like nafacillin, naftifine, tolnaftate, and terbinafine, which have various biological activities such as antimicrobial and anti-inflammatory properties.
This compound stands out due to its unique reactivity and applications in diverse fields.
Properties
CAS No. |
10290-91-2 |
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Molecular Formula |
C11H12O4S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
methanesulfonic acid;naphthalen-2-ol |
InChI |
InChI=1S/C10H8O.CH4O3S/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7,11H;1H3,(H,2,3,4) |
InChI Key |
OZSKQRKQCOYAJE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C=C(C=CC2=C1)O |
Origin of Product |
United States |
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